[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of this compound might involve the use of trifluoromethylpyridine (TFMP) derivatives, which are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chloro group, an oxyphenyl group, and a benzoate group. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound might be related to its trifluoromethylpyridine (TFMP) moiety. TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by its trifluoromethylpyridine (TFMP) moiety. TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Toxicity and Industrial Safety
- The compound 5-amino-2-(trifluoromethyl)pyridine, a related aromatic amino compound, demonstrates significant toxicity when inhaled, leading to symptoms like dizziness, fatigue, and loss of consciousness, as well as conditions like methemoglobinemia and toxic encephalopathy. This underscores the need for safety precautions in industrial settings where such compounds are used or produced (Tao et al., 2022).
Chemical Synthesis and Modification
- Functionalization of similar compounds, such as chloro-, bromo- and iodo(trifluoromethyl)pyridines, into carboxylic acids demonstrates the versatility of these compounds in chemical synthesis. This includes selective deprotonation and subsequent carboxylation, highlighting their potential in creating diverse chemical structures (Cottet et al., 2004).
Structural and Physicochemical Properties
- Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, closely related to the compound , have been synthesized and studied for their crystal structures. These studies provide insights into the coordination to metal centers and the impact on photophysical properties and intermolecular interactions (Tzimopoulos et al., 2010).
Potential in Organic Synthesis
- Research into nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines with amines and ammonia explores the activating effect of trifluoromethyl groups, leading to the formation of various thione derivatives. This showcases the potential of such compounds in creating diverse organic molecules (Dunn, 1999).
Mechanism of Action
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care. Specific safety and hazard information for this compound was not found in the sources I consulted.
Future Directions
Properties
IUPAC Name |
[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF6N3O3/c22-16-9-14(21(26,27)28)10-30-18(16)33-15-6-4-11(5-7-15)17(29)31-34-19(32)12-2-1-3-13(8-12)20(23,24)25/h1-10H,(H2,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWRYPPVSRNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)O/N=C(\C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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